N-(2-bromophenyl)-4-methoxybenzamide
Overview
Description
“N-(2-bromophenyl)-4-methoxybenzamide” is a compound that likely contains a bromophenyl group, a methoxy group, and a benzamide group . These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “N-(2-bromophenyl)-4-methoxybenzamide” are not available, similar compounds are often synthesized through methods like Suzuki cross-coupling . This involves the reaction of organometallic reagents with boranes .Molecular Structure Analysis
The molecular structure of “N-(2-bromophenyl)-4-methoxybenzamide” would likely include a bromophenyl group, a methoxy group, and a benzamide group . The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis
Similar compounds have been used in various chemical reactions, including cross-coupling reactions . The specific reactions that “N-(2-bromophenyl)-4-methoxybenzamide” would undergo would depend on its exact structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-bromophenyl)-4-methoxybenzamide” would depend on its exact structure. Similar compounds have properties such as a certain molecular weight and specific physical states .Scientific Research Applications
Antiviral Activity
N-(2-bromophenyl)-4-methoxybenzamide derivatives have shown potential in antiviral research. For example, a study by Ji et al. (2013) synthesized various N-phenylbenzamide derivatives and evaluated their activities against Enterovirus 71 (EV 71). They identified compounds with significant anti-EV 71 activities at low micromolar concentrations, suggesting their potential as lead compounds for anti-EV 71 drugs (Ji et al., 2013).
Molecular Structure Analysis
Research on the molecular structure of N-(2-bromophenyl)-4-methoxybenzamide derivatives can provide insights into their interaction mechanisms. Karabulut et al. (2014) studied the molecular structure of a related compound using X-ray diffraction and DFT calculations. Their analysis helped in understanding the influence of intermolecular interactions on molecular geometry, which is crucial in drug design and material sciences (Karabulut et al., 2014).
Antidiabetic Potential
Compounds structurally similar to N-(2-bromophenyl)-4-methoxybenzamide have been investigated for their antidiabetic properties. A study by Jung et al. (2017) explored the antidiabetic potential of a derivative through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation, demonstrating significant glucose and lipid level reductions in experimental models (Jung et al., 2017).
Antioxidant Properties
Research has identified antioxidant properties in certain N-(2-bromophenyl)-4-methoxybenzamide derivatives. Li et al. (2012) isolated nitrogen-containing bromophenols from a marine red alga, which exhibited potent scavenging activity against radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Radiopharmaceutical Research
These compounds have also been explored in radiopharmaceutical research. Mertens et al. (1994) studied radioiodinated derivatives for their potential as tracers in γ-emission tomography, highlighting their application in medical imaging and diagnostics (Mertens et al., 1994).
Antibacterial and Antimicrobial Studies
N-(2-bromophenyl)-4-methoxybenzamide derivatives have been investigated for their antimicrobial properties. Studies have synthesized and screened various derivatives for their inhibitory action against bacteria and fungi, showing their potential in treating microbial diseases (Desai et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-bromophenyl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTLNOAWPGZGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409187 | |
Record name | N-(2-bromophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-methoxybenzamide | |
CAS RN |
349614-89-7 | |
Record name | N-(2-bromophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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